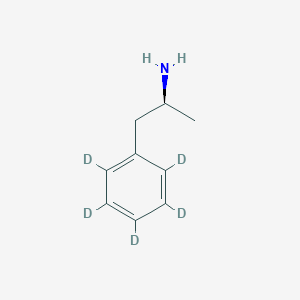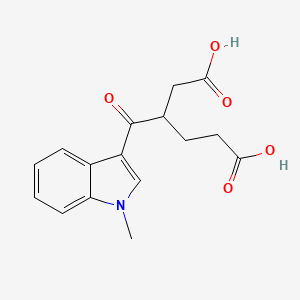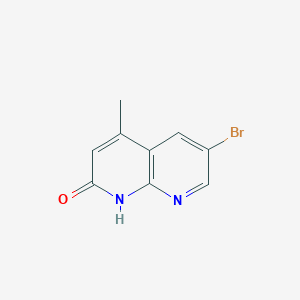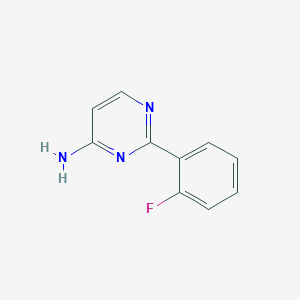
Dextroamphetamine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextroamphetamine-d5 is a deuterated form of dextroamphetamine, a potent central nervous system stimulant. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterium substitution in this compound can provide insights into the metabolic pathways and pharmacokinetics of dextroamphetamine, making it valuable in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine-d5 involves the introduction of deuterium atoms into the dextroamphetamine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Dextroamphetamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce deuterated amines.
Wissenschaftliche Forschungsanwendungen
Dextroamphetamine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of dextroamphetamine.
Biology: Helps in studying the biological effects and interactions of dextroamphetamine at the molecular level.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of dextroamphetamine, aiding in the development of therapeutic strategies.
Industry: Utilized in the development of deuterated drugs with improved metabolic stability and reduced side effects.
Wirkmechanismus
Dextroamphetamine-d5 exerts its effects by increasing the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. The compound also stimulates the release of these neurotransmitters from synaptic vesicles via vesicular monoamine transporter 2 (VMAT2). These actions enhance neurotransmission and improve attention, wakefulness, and cognitive control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: A non-deuterated form with similar stimulant effects.
Methamphetamine: A more potent stimulant with higher abuse potential.
Lisdexamfetamine: A prodrug that is converted to dextroamphetamine in the body.
Methylphenidate: Another stimulant used in the treatment of ADHD.
Uniqueness
Dextroamphetamine-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. The deuterium substitution can slow down the metabolic degradation of the compound, leading to prolonged effects and reduced side effects compared to non-deuterated analogs .
Eigenschaften
Molekularformel |
C9H13N |
|---|---|
Molekulargewicht |
140.24 g/mol |
IUPAC-Name |
(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
KWTSXDURSIMDCE-YIXPALGISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H] |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)


![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)





![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
